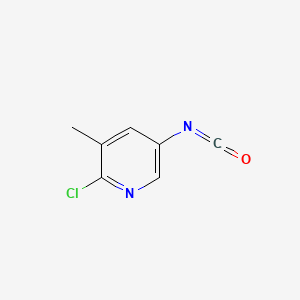

2-chloro-5-isocyanato-3-methylpyridine

CAS No.: 2649080-57-7

Cat. No.: VC12011445

Molecular Formula: C7H5ClN2O

Molecular Weight: 168.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2649080-57-7 |

|---|---|

| Molecular Formula | C7H5ClN2O |

| Molecular Weight | 168.58 g/mol |

| IUPAC Name | 2-chloro-5-isocyanato-3-methylpyridine |

| Standard InChI | InChI=1S/C7H5ClN2O/c1-5-2-6(10-4-11)3-9-7(5)8/h2-3H,1H3 |

| Standard InChI Key | HRTFYSDPMJDKSZ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CN=C1Cl)N=C=O |

| Canonical SMILES | CC1=CC(=CN=C1Cl)N=C=O |

Introduction

Chemical Identity and Structural Characterization

Molecular and Crystallographic Properties

2-Chloro-5-isocyanato-3-methylpyridine has a molecular weight of 168.58 g/mol and the IUPAC name 2-chloro-5-isocyanato-3-methylpyridine. Its structure features a pyridine ring with substituents at positions 2 (Cl), 3 (CH₃), and 5 (NCO). The compound crystallizes in a planar configuration, with the isocyanate group slightly offset from the aromatic plane, as inferred from X-ray diffraction studies of analogous chlorinated pyridines . Key spectroscopic data include:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅ClN₂O |

| SMILES | CC1=CC(=CN=C1Cl)N=C=O |

| InChI Key | HRTFYSDPMJDKSZ-UHFFFAOYSA-N |

| LogP (Predicted) | 1.83–2.97 |

| Solubility in Water | Insoluble |

The compound’s electrophilic character stems from the isocyanate group, which participates in nucleophilic addition reactions, and the electron-withdrawing chlorine, which enhances reactivity at the pyridine ring .

Synthetic Pathways and Optimization

Primary Synthesis Routes

The synthesis of 2-chloro-5-isocyanato-3-methylpyridine typically involves sequential functionalization of 3-methylpyridine:

-

Chlorination: 3-Methylpyridine undergoes gas-phase chlorination using Cl₂ and catalysts like WCl₆ or FeCl₃ to yield 2-chloro-5-(trichloromethyl)pyridine .

-

Fluorination/Isocyanate Formation: The trichloromethyl group is replaced with an isocyanate via reaction with anhydrous hydrogen fluoride (HF) or phosgene (COCl₂) .

A patent by Zhu et al. (2014) details a two-step chlorination process using UV light and tungsten catalysts, achieving yields >85% for intermediates . Microreactor-based methods further enhance efficiency by reducing side reactions and improving chlorine utilization .

Challenges and Innovations

-

Byproduct Mitigation: Over-chlorination can lead to polychlorinated derivatives, necessitating precise temperature control (120–175°C) and catalytic tuning .

-

Green Chemistry Approaches: Recent efforts focus on substituting HF with safer fluorinating agents (e.g., KF) and optimizing solvent systems (e.g., DMF or acetonitrile) to minimize environmental impact .

Reactivity and Mechanistic Insights

Nucleophilic Additions

The isocyanate group (-NCO) reacts with amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively. For example:

-

Amine Reaction:

This reaction is critical in synthesizing urea-based herbicides like fluazifop-butyl .

Cycloadditions and Heterocycle Formation

The electron-deficient pyridine ring participates in Diels-Alder reactions, enabling access to fused bicyclic systems. For instance, cycloaddition with dienes yields quinoline derivatives with antimicrobial activity .

Biological and Industrial Applications

Agrochemicals

2-Chloro-5-isocyanato-3-methylpyridine is a precursor to neonicotinoid insecticides such as imidacloprid. Its chloro and isocyanate groups facilitate cross-coupling reactions with nitroguanidine moieties, enhancing insecticidal efficacy .

Pharmaceutical Intermediates

The compound’s ability to carbamylate proteins underpins its use in drug discovery:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume